molecular formula C13H22O2 B1618175 11-Dodecynoic acid, methyl ester CAS No. 24567-43-9

11-Dodecynoic acid, methyl ester

Cat. No. B1618175
CAS RN: 24567-43-9
M. Wt: 210.31 g/mol
InChI Key: AXWAFEBOAMBOOB-UHFFFAOYSA-N
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Description

“11-Dodecynoic acid, methyl ester” is a chemical compound with the formula C13H22O2 . It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 1 double bond, 1 triple bond, and 1 ester (aliphatic) .


Synthesis Analysis

The synthesis of an ester, such as “this compound”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “this compound” includes a chain of 13 carbon atoms, with a methyl ester group attached to one end . The molecule also contains 22 hydrogen atoms and 2 oxygen atoms .


Chemical Reactions Analysis

The mechanism of action for the formation of “this compound” involves a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an SN2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 212.3285 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis and Biological Activity

11-Dodecynoic acid, methyl ester is part of a broader class of compounds known as fatty acid methyl esters (FAMEs), which have garnered interest in various fields of scientific research due to their diverse properties and applications. The synthesis and biological activities of such compounds, including plant stress hormones like jasmonic acid and its derivatives, have been a subject of medicinal chemistry research. Jasmonic acid and its methyl ester have shown potential in drug development due to their biological activities in plants, indicating a pathway for future therapeutics in related fields (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).

Environmental Fate and Behavior

The environmental fate and behavior of FAMEs, including compounds like this compound, have been a significant area of research, especially in the context of their use in biodiesel and potential environmental impacts. Studies have focused on their biodegradability under both aerobic and anaerobic conditions, with findings suggesting that FAMEs, including biodiesel constituents, are generally readily biodegradable. This characteristic is vital for assessing the environmental impact of FAME spills or discharges into aquatic and soil environments (Alan O. Thomas, M. Leahy, Jonathan W. N. Smith, M. Spence, 2017).

Analytical Method Development

The development of analytical methods for the identification and quantification of FAMEs, including this compound, in various matrices, has been crucial for both environmental monitoring and product quality control. Various analytical techniques, including chromatographic and spectroscopic methods, have been optimized to detect and quantify these compounds accurately in complex samples. This area of research supports the regulatory compliance and safety assessment of products containing FAMEs and aids in environmental monitoring programs (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).

Catalysis and Chemical Synthesis

Research in catalysis and chemical synthesis has explored the utilization of FAMEs, including this compound, as feedstocks for the production of value-added chemicals and materials. Solid catalysts have been investigated for their efficiency in esterification reactions involving unsaturated phytogenic substrates, including FAMEs. These studies aim to develop more sustainable and environmentally friendly catalytic processes for the synthesis of industrial chemicals and materials from renewable resources (N. Sevostyanova, S. Batashev, 2023).

Safety and Hazards

While specific safety and hazard information for “11-Dodecynoic acid, methyl ester” was not found, it’s generally important to avoid breathing in mist, gas, or vapors of chemical compounds. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

methyl dodec-11-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWAFEBOAMBOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302569
Record name 11-Dodecynoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24567-43-9
Record name 11-Dodecynoic acid, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Dodecynoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of acetylenic acid 3 (37 g, 188 mmol) in 1.1 L of methanol was added 2.2 mL of concentrated sulfuric acid, and the resulting reaction mixture was heated under reflux for 16 h. Upon cooling to room temperature, the reaction mixture was concentrated to one third volume in vacuo, diluted with 1 L of 2:1 hexanes/diethyl ether, and washed with 2×50 mL of saturated aqueous sodium bicarbonate. The combined aqueous washes were further extracted with 2×150 mL of diethyl ether, treated with 50 mL of brine, combined with the previous organic extract and dried sodium sulfate. Concentration in vacuo gave a biphasic residue that was partitioned with 500 mL of hexanes and 50 mL of brine. The aqueous layer was further extracted with 2×50 mL of hexanes, the combined organic layers were dried over sodium sulfate, concentrated in vacuo, and vacuum dried to give methyl ester 4 (38.2 g, 96%) a golden-brown oil:
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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